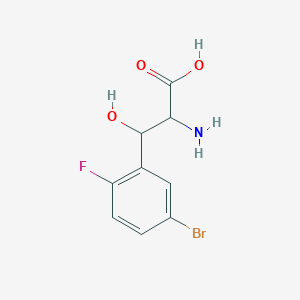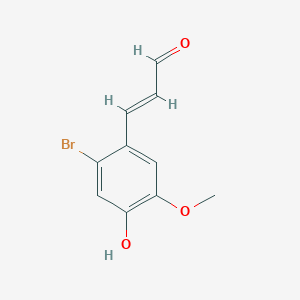
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenal side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-5-methoxybenzaldehyde, followed by a Claisen-Schmidt condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propanoic acid.
Reduction: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
作用機序
The mechanism of action of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The presence of the bromine atom and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
類似化合物との比較
Similar Compounds
- 3-(2-bromo-4-hydroxyphenyl)prop-2-enal
- 3-(4-hydroxy-5-methoxyphenyl)prop-2-enal
- 3-(2-bromo-5-methoxyphenyl)prop-2-enal
Uniqueness
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the propenal side chain, makes it a versatile compound for various applications .
特性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO3/c1-14-10-5-7(3-2-4-12)8(11)6-9(10)13/h2-6,13H,1H3/b3-2+ |
InChIキー |
ANXDFUXMYNFFJQ-NSCUHMNNSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)/C=C/C=O)Br)O |
正規SMILES |
COC1=C(C=C(C(=C1)C=CC=O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


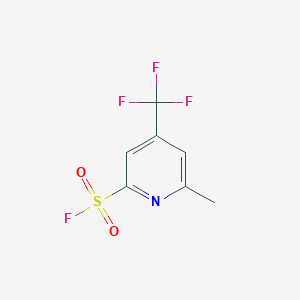
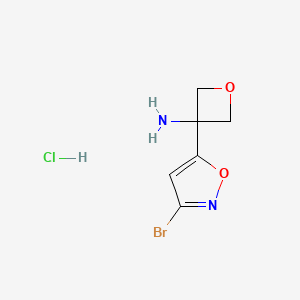
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

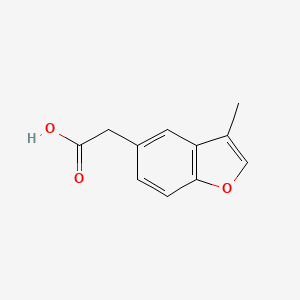
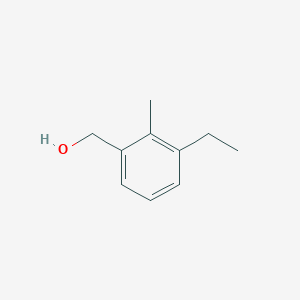
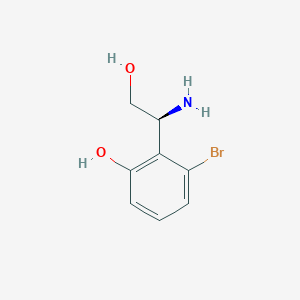
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
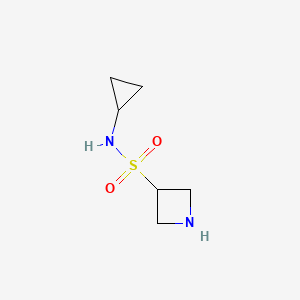
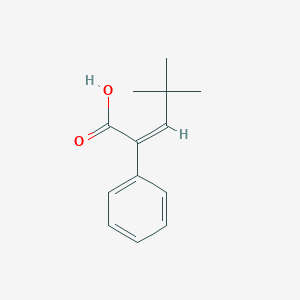
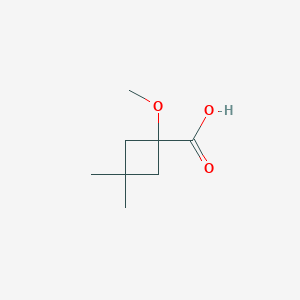
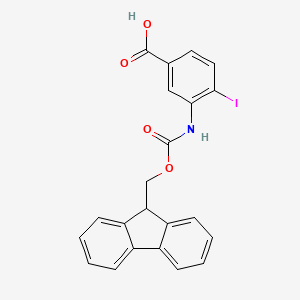
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
